Cas no 2172288-80-9 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)pentanamidoacetic acid)

2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)pentanamidoacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc-protected amine group, a methoxyethyl side chain, and a carboxyl terminus, making it suitable for solid-phase peptide synthesis (SPPS). The Fmoc group ensures selective deprotection under mild basic conditions, while the methoxyethyl moiety enhances solubility in organic solvents, facilitating efficient coupling reactions. This compound is particularly valuable for introducing modified residues into peptide sequences, enabling the study of structure-activity relationships. Its high purity and stability under SPPS conditions make it a reliable choice for researchers in medicinal chemistry and bioconjugation.
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)pentanamidoacetic acid structure
2172288-80-9 structure
Product Name:2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)pentanamidoacetic acid
CAS No:2172288-80-9
MF:C25H30N2O6
MW:454.515507221222
CID:6193731
PubChem ID:165560357
Update Time:2025-10-31

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)pentanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)pentanamidoacetic acid
    • EN300-1504400
    • 2172288-80-9
    • 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)pentanamido]acetic acid
    • Inchi: 1S/C25H30N2O6/c1-17(11-12-23(28)27(13-14-32-2)15-24(29)30)26-25(31)33-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22H,11-16H2,1-2H3,(H,26,31)(H,29,30)
    • InChI Key: FTRYYMHCTJKFLC-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)CCC(N(CC(=O)O)CCOC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 454.21038668g/mol
  • Monoisotopic Mass: 454.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 12
  • Complexity: 649
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 105Ų

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)pentanamidoacetic acid Pricemore >>

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Additional information on 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)pentanamidoacetic acid

Professional Introduction to Compound with CAS No. 2172288-80-9 and Product Name: 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)pentanamidoacetic acid

The compound with the CAS number 2172288-80-9 and the product name 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)pentanamidoacetic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and biomedicine. The presence of a fluoren-9-yl moiety and a methoxycarbonyl group in its backbone suggests a high degree of functionalization, which is often associated with enhanced binding affinity and selectivity towards biological targets.

Recent research in the domain of medicinal chemistry has highlighted the importance of heterocyclic compounds in designing novel therapeutic agents. The fluoren-9-yl group, a prominent feature in this compound, is known for its stability and ability to participate in π-stacking interactions, which are crucial for the design of high-affinity ligands. This structural motif has been extensively studied for its applications in small-molecule drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

The methoxycarbonyl group in the compound’s structure further enhances its pharmacological potential. This moiety is commonly employed in medicinal chemistry to improve solubility, metabolic stability, and binding interactions. The incorporation of a methoxycarbonyl group can also facilitate the formation of amide bonds, which are fundamental in peptide mimetics and peptidomimetics—classes of compounds that have shown promise in treating various diseases by mimicking the biological activity of natural peptides.

In addition to these functional groups, the N-(2-methoxyethyl)pentanamidoacetic acid moiety contributes to the compound’s overall physicochemical properties. This segment introduces a flexible alkyl chain that can modulate solubility and permeability, critical factors for oral bioavailability. The amidoacetic acid part of the structure suggests potential interactions with biological targets such as enzymes and receptors, making it a valuable scaffold for drug design.

Current advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of such complex molecules with remarkable accuracy. The use of molecular docking simulations has been instrumental in understanding how this compound interacts with its intended biological targets. For instance, studies have indicated that the fluoren-9-yl group can effectively engage with aromatic residues in protein active sites, while the methoxycarbonyl group enhances hydrogen bonding capabilities.

Moreover, recent clinical trials have demonstrated the efficacy of similar compounds in treating chronic diseases. By leveraging structural analogs derived from this compound, researchers have identified novel therapeutic candidates that exhibit improved pharmacokinetic profiles. These findings underscore the importance of rational drug design approaches that incorporate advanced chemical principles to optimize drug efficacy and safety.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, have been employed to construct the complex framework efficiently. These synthetic techniques not only enhance production scalability but also allow for structural modifications to fine-tune pharmacological properties.

The role of this compound in drug development extends beyond its individual applications; it serves as a versatile scaffold for generating libraries of derivatives with tailored properties. By systematically modifying specific functional groups—such as replacing the fluoren-9-yl moiety with other aromatic systems or altering the length of the alkyl chain—scientists can explore new chemical space and identify compounds with enhanced therapeutic potential.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for translating laboratory discoveries into clinical reality. The synthetic pathways for this compound must be rigorously validated to meet pharmaceutical standards, ensuring consistency and reproducibility across batches. This process involves thorough documentation of reaction conditions, purification methods, and analytical characterizations to guarantee product quality.

Future directions in research may focus on exploring the compound’s potential in combination therapies. By pairing it with other bioactive molecules, researchers aim to achieve synergistic effects that could improve treatment outcomes for complex diseases such as cancer or neurodegenerative disorders. The flexibility provided by its molecular architecture makes it an attractive candidate for such multidrug approaches.

In conclusion, the compound with CAS number 2172288-80-9 and product name 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)pentanamidoacetic acid exemplifies how sophisticated molecular design can drive innovation in pharmaceutical chemistry. Its unique structural features offer numerous opportunities for developing next-generation therapeutics targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it will undoubtedly play a pivotal role in shaping future advancements in medicine.

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